![molecular formula C18H23N3O4 B2998405 3-(2-oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2309553-15-7](/img/structure/B2998405.png)
3-(2-oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Description
3-(2-oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
Novel Synthesis Methods : A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed, employing an aromatic diamine, Meldrum's acid, and an isocyanide. This process yields high yields without any catalyst, offering an alternative method for synthesizing benzo[b][1,5]diazepine derivatives with broad biological activities (Shaabani et al., 2009).
Silver-Catalyzed Reactions : A silver-catalyzed three-component reaction involving 2-alkynylbenzaldehydes, amines, and diazo compounds has been used to prepare various 3-benzazepines. This process includes a cascade imine–yne cyclization/nucleophilic addition/1,2-aryl migration (Xiao et al., 2015).
Regioselective Strategy for Heterocyclic Compounds : A regioselective approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones has been introduced. This method involves the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates and subsequent treatment with amines (Dzedulionytė et al., 2022).
Biological Activities and Applications
Biological Activity Exploration : The synthesis of benzofuro[3,2-e]-1,4-diazepines was reported, with these compounds evaluated for antimicrobial and anticonvulsant activities. This highlights the potential pharmacological applications of such compounds (Basavaraja et al., 2008).
Pharmacological Potential : Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124) was found to be a potent hypnotic with rapid onset and short duration of action. This compound has potential applications in preanesthetic medication and anesthesia maintenance (El-Subbagh et al., 2008).
properties
IUPAC Name |
3-[2-oxo-2-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-17(12-21-15-4-1-2-5-16(15)25-18(21)23)20-8-3-7-19(9-10-20)14-6-11-24-13-14/h1-2,4-5,14H,3,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRUPRNGUXDCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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